molecular formula C11H13NO3 B14482867 Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate CAS No. 65330-67-8

Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate

Cat. No.: B14482867
CAS No.: 65330-67-8
M. Wt: 207.23 g/mol
InChI Key: LMTSVVBJUOGJTO-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate is a heterocyclic compound that contains a nine-membered ring with nitrogen as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amine with an ester in the presence of a catalyst to form the desired nine-membered ring structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-1,2,3-benzotriazole-5-carboxylate: Another heterocyclic compound with similar structural features.

    Indole derivatives: Compounds containing an indole ring, which share some chemical properties with Ethyl 1-oxo-1H-1lambda~5~-azonine-1-carboxylate.

Uniqueness

This compound is unique due to its nine-membered ring structure, which is less common compared to other heterocycles. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

65330-67-8

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 1-oxidoazonin-1-ium-1-carboxylate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(13)12(14)9-7-5-3-4-6-8-10-12/h3-10H,2H2,1H3

InChI Key

LMTSVVBJUOGJTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)[N+]1(C=CC=CC=CC=C1)[O-]

Origin of Product

United States

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